molecular formula C4H2BrNOS B057339 2-Bromo-5-formylthiazole CAS No. 464192-28-7

2-Bromo-5-formylthiazole

Cat. No. B057339
M. Wt: 192.04 g/mol
InChI Key: DJUWIZUEHXRECB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related thiazole derivatives often involves the interaction of precursor molecules under specific conditions to introduce bromo and formyl functional groups into the thiazole ring. For instance, the synthesis of 2-aminothiazole-5-carboxylates demonstrates the utility of bromine-containing intermediates, where N-bromosuccinimide (NBS) is used to generate a novel intermediate, α-bromo-α-formylacetate hemiacetal, which upon cyclization with thioureas affords the desired product in high yields (Zhao et al., 2001). Although not directly synthesizing 2-Bromo-5-formylthiazole, these methodologies can be adapted to synthesize the compound by adjusting the precursor and reaction conditions.

Molecular Structure Analysis

The molecular structure of thiazole derivatives, including 2-Bromo-5-formylthiazole, is characterized by spectroscopic and computational methods. For example, the experimental and theoretical characterization of 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole provides insights into the structural aspects of bromo-substituted compounds through X-ray crystal analysis, FT-IR spectroscopy, and quantum mechanical studies (Zeyrek et al., 2015). Such studies reveal the electronic structure, bond lengths, and angles, which are crucial for understanding the reactivity and properties of 2-Bromo-5-formylthiazole.

Chemical Reactions and Properties

Thiazole compounds participate in various chemical reactions due to their functional groups. The synthesis of 2-aminothiazoles and 5H-thiazolo[3,2-a]pyrimidin-5-ones from propargyl bromides with thioureas and thiopyrimidinones showcases the reactivity of bromo-substituted thiazoles in domino alkylation-cyclization reactions (Castagnolo et al., 2009). Such reactions highlight the chemical properties of 2-Bromo-5-formylthiazole, including its potential as a building block in the synthesis of complex heterocycles.

Physical Properties Analysis

The physical properties of 2-Bromo-5-formylthiazole, such as melting point, boiling point, and solubility, are influenced by its molecular structure. While specific data for 2-Bromo-5-formylthiazole are not provided in the searched papers, studies on related compounds offer a basis for prediction. For example, the synthesis and characterization of bromo-substituted benzoxazoles and their analysis through spectroscopic methods can provide insights into the physical properties of similar compounds (Anuradha et al., 2014).

Chemical Properties Analysis

The chemical properties of 2-Bromo-5-formylthiazole, such as reactivity towards nucleophiles, electrophiles, and its behavior in cycloaddition reactions, can be deduced from studies on similar molecules. The rearrangement reactions of bromo-nitrothiazoles, for example, demonstrate the sensitivity of bromo-substituted thiazoles to nucleophilic attack and the potential for unexpected products under certain conditions (Lee et al., 1996). These chemical properties are critical for the application of 2-Bromo-5-formylthiazole in organic synthesis.

Scientific Research Applications

  • Synthesis and Biological Activity : 2-Amino-4-phenylthiazole derivatives, including those related to 2-Bromo-5-formylthiazole, exhibit a wide range of biological activities like antipyretic, antioxidative, and analgesic effects. Microwave irradiation has been used to modify these compounds, suggesting a method for rapid synthesis and potential pharmaceutical applications (Khrustalev, 2009).

  • Intermediate for Pharmaceutical Synthesis : 4-Methyl-5-formylthiazole, a compound closely related to 2-Bromo-5-formylthiazole, is a key intermediate in synthesizing Cefditoren Pivoxil, an antibiotic. This highlights the compound's role in developing pharmaceuticals (Su Wei-ke, 2009).

  • Drug Discovery and Medicinal Chemistry : 3,4-Substituted-5-Aminopyrazoles and 4-Substituted-2-Aminothiazoles, where 2-Bromo-5-formylthiazole might serve as an intermediate or analog, are frequently used in medicinal chemistry and drug discovery projects, indicating the compound's relevance in developing new therapeutic agents (Havel et al., 2018).

  • Antitumor Activities : Some 2-aminothiazole derivatives, possibly related to 2-Bromo-5-formylthiazole, have been evaluated for their antitumor activities against human lung cancer and glioma cell lines, highlighting their potential in cancer treatment (Li et al., 2016).

  • Synthesis of PET Radioligand Precursors : An improved synthesis method for a compound derived from 4-bromo-2-formylthiazole, which is structurally similar to 2-Bromo-5-formylthiazole, has been reported. This compound serves as a precursor for PET radioligands, essential in diagnostic imaging (Gopinathan et al., 2009).

  • Chemical Properties and Transformation : Studies have explored the chemical properties and transformation of 2-Bromo-5-formylthiazole derivatives, indicating their potential in various chemical synthesis processes and the development of other compounds (Davydova et al., 2015).

Safety And Hazards

2-Bromo-5-formylthiazole is harmful if swallowed and may cause an allergic skin reaction . It also causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing hands and any exposed skin thoroughly after handling .

properties

IUPAC Name

2-bromo-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrNOS/c5-4-6-1-3(2-7)8-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJUWIZUEHXRECB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378314
Record name 2-Bromo-5-formylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-formylthiazole

CAS RN

464192-28-7
Record name 2-Bromo-5-formylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-1,3-thiazole-5-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
SK Anandan, JS Ward, RD Brokx, T Denny… - Bioorganic & medicinal …, 2007 - Elsevier
… Commercially available 2-bromo-5-formylthiazole 16 was treated with N-Boc-piperazine and potassium carbonate to obtain formyl intermediate 17. Intermediate 17 was converted to the …
Number of citations: 51 www.sciencedirect.com
S Yu, Y Chen, L Yang, P Ye, J Wu, J Yu… - Journal of Materials …, 2017 - pubs.rsc.org
… First, the aldehyde intermediate was prepared in the yield of 52% by Stille coupling between 2-bromo-5-formylthiazole and compound 1, followed by reaction with 1,1-dicyanomethylene…
Number of citations: 90 pubs.rsc.org
S Princiotto, L Musso, F Manetti… - Journal of Enzyme …, 2022 - Taylor & Francis
… 3-((2-bromothiazol-5-yl)methylene)-6-chloroindolin-2-one (49) was prepared from 31 and 2-bromo-5-formylthiazole. Purification by column chromatography (petroleum ether/EtOAc 95:…
Number of citations: 5 www.tandfonline.com
L Zhao, Y Zhang, C Dai, T Guzi, D Wiswell… - Bioorganic & medicinal …, 2010 - Elsevier
… ring, the thiazolopyridine analog 69 was prepared according to Scheme 4 by following methods and conditions used for compound 2 in Scheme 1 starting from 2-bromo-5-formylthiazole…
Number of citations: 53 www.sciencedirect.com

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